4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE
Overview
Description
4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups and sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 2,4-dinitrobenzoic acid with phenol derivatives under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(4-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-NITROBENZOATE
- 2,4-Dinitrobenzenesulfonyl chloride
- 2,4-Dinitrobenzyl chloride
Uniqueness
4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE is unique due to its specific combination of nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
[4-[4-(2,4-dinitrobenzoyl)oxyphenyl]sulfonylphenyl] 2,4-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O14S/c31-25(21-11-1-15(27(33)34)13-23(21)29(37)38)43-17-3-7-19(8-4-17)45(41,42)20-9-5-18(6-10-20)44-26(32)22-12-2-16(28(35)36)14-24(22)30(39)40/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCDMXYHYDOFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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